2-Amino-5-bromobenzonitrilo

Descripción general

Descripción

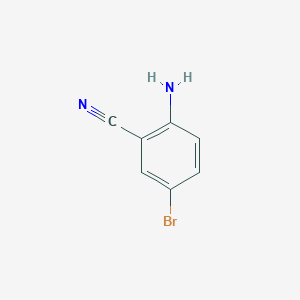

2-Amino-5-bromo-benzonitrilo es un compuesto orgánico con la fórmula molecular C7H5BrN2. Es un bloque de construcción heterocíclico utilizado en diversas síntesis químicas. Este compuesto se caracteriza por la presencia de un grupo amino en la segunda posición, un átomo de bromo en la quinta posición y un grupo nitrilo en el anillo de benceno. Aparece como un polvo cristalino de color blanco a marrón pálido y es soluble en metanol .

Aplicaciones Científicas De Investigación

El 2-amino-5-bromo-benzonitrilo se utiliza en diversas aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción del 2-amino-5-bromo-benzonitrilo implica su interacción con dianas moleculares específicas. En el contexto de los inhibidores de la tirosina quinasa receptora, el compuesto se une al sitio activo de la quinasa, inhibiendo su actividad y bloqueando así las vías de señalización que promueven la proliferación de las células cancerosas . Los grupos nitrilo y amino juegan un papel crucial en la afinidad de unión y la especificidad del compuesto.

Compuestos Similares:

- 2-Amino-4-bromo-benzonitrilo

- 2-Amino-3,5-dibromo-benzonitrilo

- 4-Amino-3-bromo-benzonitrilo

Comparación: El 2-amino-5-bromo-benzonitrilo es único debido a la posición específica de los grupos amino, bromo y nitrilo en el anillo de benceno. Esta disposición única imparte propiedades de reactividad y unión distintas en comparación con sus análogos. Por ejemplo, el 2-amino-4-bromo-benzonitrilo tiene el átomo de bromo en la cuarta posición, lo que altera su reactividad en las reacciones de sustitución. De manera similar, el 2-amino-3,5-dibromo-benzonitrilo tiene dos átomos de bromo, lo que lo hace más reactivo en reacciones de acoplamiento .

Análisis Bioquímico

Biochemical Properties

2-Amino-5-bromobenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of receptor tyrosine kinase inhibitors, which are crucial in cancer treatment . It interacts with enzymes such as copper-ligand coordination complexes, facilitating the formation of multi-targeted inhibitors. These interactions are essential for the compound’s ability to modulate biochemical pathways and inhibit specific proteins involved in disease progression .

Cellular Effects

The effects of 2-Amino-5-bromobenzonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of receptor tyrosine kinases, leading to altered cell signaling and gene expression patterns. This modulation can result in changes in cellular metabolism, impacting cell growth and proliferation .

Molecular Mechanism

At the molecular level, 2-Amino-5-bromobenzonitrile exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of receptor tyrosine kinases by binding to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events. This inhibition leads to a cascade of downstream effects, including changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-5-bromobenzonitrile have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Amino-5-bromobenzonitrile remains stable under controlled conditions, but its degradation products can have varying impacts on cellular processes. Long-term exposure to the compound in vitro and in vivo has demonstrated sustained inhibition of target enzymes and prolonged alterations in cellular function .

Dosage Effects in Animal Models

The effects of 2-Amino-5-bromobenzonitrile vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, toxic effects such as cellular apoptosis and organ damage have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

2-Amino-5-bromobenzonitrile is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450s. These interactions influence the compound’s metabolic flux and metabolite levels, affecting its overall bioavailability and efficacy. The compound’s metabolism can lead to the formation of active or inactive metabolites, which further modulate its biological activity .

Transport and Distribution

Within cells and tissues, 2-Amino-5-bromobenzonitrile is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target sites in sufficient concentrations to exert its effects .

Subcellular Localization

The subcellular localization of 2-Amino-5-bromobenzonitrile is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with target enzymes and proteins. The localization of 2-Amino-5-bromobenzonitrile within cells is essential for its activity and function, as it ensures that the compound reaches its intended sites of action .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El 2-amino-5-bromo-benzonitrilo se puede sintetizar mediante varios métodos. Un método común implica la bromación del 2-amino-benzonitrilo utilizando bromo o un agente bromante en presencia de un solvente como el ácido acético. La reacción se lleva a cabo típicamente a temperatura ambiente y se monitoriza hasta su finalización .

Métodos de Producción Industrial: En entornos industriales, la síntesis de 2-amino-5-bromo-benzonitrilo puede implicar el uso de bromo y 2-amino-benzonitrilo en un entorno controlado para garantizar la seguridad y la eficiencia. La mezcla de reacción se agita con frecuencia a temperatura ambiente durante un período prolongado para lograr altos rendimientos. El producto se purifica luego mediante cristalización u otras técnicas de separación .

Análisis De Reacciones Químicas

Tipos de Reacciones: 2-Amino-5-bromo-benzonitrilo experimenta diversas reacciones químicas, que incluyen:

Reacciones de Sustitución: El átomo de bromo se puede sustituir por otros grupos mediante reacciones como el acoplamiento de Suzuki, donde se utiliza un catalizador de paladio para introducir grupos arilo o alquilo.

Reacciones de Reducción: El grupo nitrilo se puede reducir a una amina utilizando agentes reductores como el hidruro de aluminio y litio.

Reacciones de Oxidación: El grupo amino se puede oxidar a un grupo nitro utilizando agentes oxidantes como el permanganato de potasio.

Reactivos y Condiciones Comunes:

Acoplamiento de Suzuki: Catalizador de paladio, base (por ejemplo, carbonato de potasio) y ácido borónico arilo o alquilo.

Reducción: Hidruro de aluminio y litio en éter anhidro.

Oxidación: Permanganato de potasio en un medio acuoso.

Productos Principales:

Sustitución: Derivados arilo o alquilo del 2-amino-5-bromo-benzonitrilo.

Reducción: 2-Amino-5-bromo-bencilamina.

Oxidación: 2-Nitro-5-bromo-benzonitrilo.

Comparación Con Compuestos Similares

- 2-Amino-4-bromo-benzonitrile

- 2-Amino-3,5-dibromo-benzonitrile

- 4-Amino-3-bromo-benzonitrile

Comparison: 2-Amino-5-bromo-benzonitrile is unique due to the specific positioning of the amino, bromine, and nitrile groups on the benzene ring. This unique arrangement imparts distinct reactivity and binding properties compared to its analogs. For instance, 2-amino-4-bromo-benzonitrile has the bromine atom at the fourth position, which alters its reactivity in substitution reactions. Similarly, 2-amino-3,5-dibromo-benzonitrile has two bromine atoms, making it more reactive in coupling reactions .

Actividad Biológica

2-Amino-5-bromobenzonitrile (CAS Number: 39263-32-6) is a heterocyclic compound that has garnered attention for its biological activities, particularly in the fields of cancer research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.

- Molecular Formula : CHBrN

- Molecular Weight : 197.0 g/mol

- Physical Appearance : White to light yellow crystalline solid

- Solubility : Soluble in DMF, DMSO, and ethanol at concentrations up to 30 mg/ml .

1. Inhibition of Receptor Tyrosine Kinases (RTKs)

2-Amino-5-bromobenzonitrile is primarily known for its role as an intermediate in synthesizing receptor tyrosine kinase inhibitors. RTKs are crucial in regulating cell growth, differentiation, and metabolism. The compound acts by binding to the active sites of these kinases, thereby inhibiting their activity, which can lead to reduced cell proliferation and increased apoptosis in cancer cells .

2. Modulation of Cell Signaling Pathways

Research indicates that this compound influences various cell signaling pathways, including those involved in cancer progression. For example, it has been shown to alter gene expression patterns related to cell survival and proliferation by affecting the activity of receptor tyrosine kinases .

The compound exhibits significant biochemical properties that make it valuable for research:

- Stability : 2-Amino-5-bromobenzonitrile remains stable under controlled laboratory conditions but can degrade over time, affecting its biological activity.

- Dosage Effects : Studies in animal models reveal that lower doses effectively inhibit target enzymes with minimal toxicity, while higher doses may induce cellular apoptosis and organ damage .

Case Studies

- Synthesis of Multi-targeted RTK Inhibitors :

- Cellular Effects :

Applications in Medicine

The potential applications of 2-amino-5-bromobenzonitrile extend beyond basic research:

- Anticancer Drug Development : Its role as a precursor for developing RTK inhibitors positions it as a candidate for therapeutic agents targeting various cancers.

- Chemical Synthesis : The compound serves as a versatile building block for synthesizing complex organic molecules and coordination complexes used in advanced materials science .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Inhibition of RTKs | Acts as an inhibitor by binding to active sites on receptor tyrosine kinases |

| Modulation of Signaling | Alters gene expression related to cell growth and survival |

| Anticancer Potential | Used in developing multi-targeted RTK inhibitors with promising results |

| Biochemical Stability | Remains stable under specific conditions; dosage-dependent effects observed |

Propiedades

IUPAC Name |

2-amino-5-bromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATYCBHROMXWJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192513 | |

| Record name | 2-Amino-5-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39263-32-6 | |

| Record name | 2-Amino-5-bromobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39263-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039263326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-bromobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.